(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper, and specific reagents to ensure the desired chemoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Bis(trifluoromethyl)bromobenzene
- α-Trifluoromethylstyrenes
Uniqueness
Compared to similar compounds, (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of the amino and nitrile groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Properties
Molecular Formula |
C10H8BrF3N2 |
---|---|
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8BrF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1 |
InChI Key |
FPFLFWMFJQAXHR-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CC#N)N |
Origin of Product |
United States |
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